molecular formula C9H11N B1632755 1-Methylindoline CAS No. 88475-55-2

1-Methylindoline

Cat. No. B1632755
Key on ui cas rn: 88475-55-2
M. Wt: 133.19 g/mol
InChI Key: FIRXFHJQGIIJDB-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

NaH (15 g, 375.00 mmol) was added in several batches to a chilled (0° C.) solution of indoline (30 g, 252.10 mmol) in tetrahydrofuran (400 mL). Methyl iodide (53 g, 373.24 mmol) was then added dropwise with stirring, while maintaining the temperature of 0° C. The resulting solution was stirred at room temperature for 15 hours, then quenched by the addition of ethanol (200 mL). The mixture was concentrated, water (400 mL) was added, and the product was extracted with methylene chloride (3×200 mL). The organics were combined, dried (Na2SO4), filtered and concentrated to provide 20.4 g (60%) of 1-methylindoline as a brown liquid.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.[CH3:12]I>O1CCCC1>[CH3:12][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of ethanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
water (400 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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